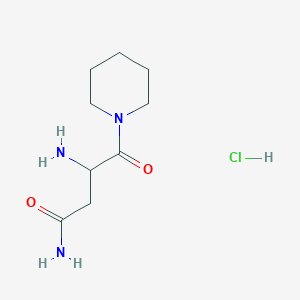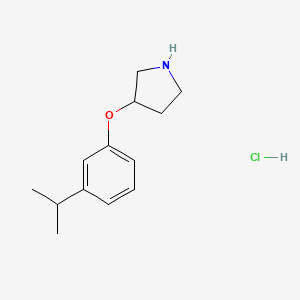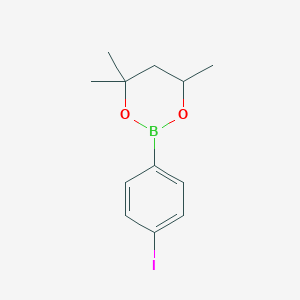
2-(4-碘苯基)-4,4,6-三甲基-1,3,2-二氧杂硼环丁烷
描述
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as IPTMB, is a boron-containing heterocyclic compound that has been used as a reagent in a variety of organic synthesis reactions. It is a versatile reagent that has been used in the synthesis of a wide range of organic compounds, including amines, ketones, aldehydes, esters, and alcohols. It has also been used in the synthesis of peptides and other biologically active compounds. In addition, IPTMB has been used in the synthesis of various metal complexes and in the preparation of boron-containing nanomaterials.
科学研究应用
1. 在 Heck 和 Suzuki 偶联中的用途
密切相关的衍生物 4,4,6-三甲基-2-乙烯基-1,3,2-二氧杂硼环丁烷已被确定为乙烯基硼酸 Heck 偶联的优良试剂。与乙烯基硼酸频哪醇酯相比,它具有更高的稳定性和反应性,并且对 Heck 与 Suzuki 偶联的选择性更高 (莱特福特等人,2003 年)。
2. 芳基卤化物的硼化
4,4,6-三甲基-1,3,2-二氧杂硼环丁烷已有效用于钯催化的芳基碘化物的硼化中。此过程耐受广泛的官能团,从而产生可以进一步进行偶联反应以形成联芳基的硼酸酯 (村田等人,2007 年)。
3. 聚烯的合成
化合物 4,4,6-三甲基-2-乙烯基-1,3,2-二氧杂硼环丁烷已用于 1,6-二苯基-1,3,5-己三烯的立体选择性合成中。这证明了它作为复杂聚烯合成中两碳乙烯基二负离子结构单元的效用 (莱特福特等人,2005 年)。
4. 乙炔基和乙烯基衍生物的合成
另一种衍生物 2-乙炔基-4,4,6-三甲基-1,3,2-二氧杂硼环丁烷已被合成和表征。它经催化氢化形成乙基和乙烯基类似物,表明其在合成多种化学结构中的潜力 (伍兹和斯特朗,1967 年)。
5. 氢化锡反应
化合物 2-乙烯基-4,4,6-三甲基-1,3,2-二氧杂硼环丁烷已对其与各种有机锡氢化物的氢化锡反应进行了研究。这些反应主要发生在 β-碳位置,表明氢化锡是一个自由基过程 (菲什,1972 年)。
属性
IUPAC Name |
2-(4-iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDPPGGUGAOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)
![4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405744.png)

![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)
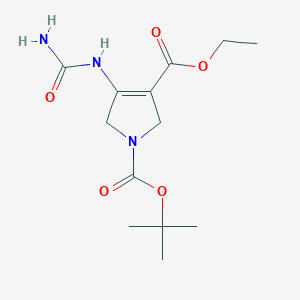
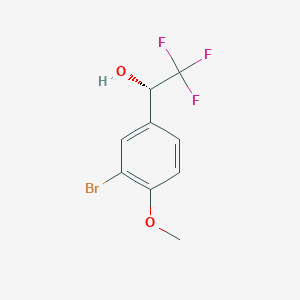
![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)
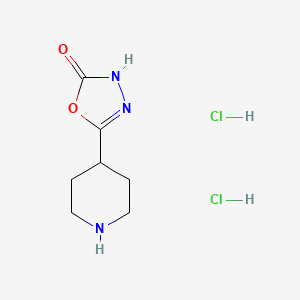
![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)
